molecular formula C8H6Cl2O3 B6594488 Dicamba-13C6 CAS No. 1173023-06-7

Dicamba-13C6

Cat. No. B6594488
M. Wt: 226.99 g/mol
InChI Key: IWEDIXLBFLAXBO-WBJZHHNVSA-N
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Description

Molecular Structure Analysis

The empirical formula of Dicamba-13C6 is 13C6C2H6Cl2O3 . The SMILES string representation is CO[13c]113c[13cH][13cH]13c[13c]1C(O)=O .


Physical And Chemical Properties Analysis

Dicamba-13C6 is a powder with a melting point of 112-116 °C .

Scientific Research Applications

Mechanisms of Action and Environmental Impact

  • Off-Target Movement and Plant Responses : Dicamba is essential for controlling post-emergent resistant weeds in soybean farming. Research discusses its off-target transport mechanisms like spray drift and volatilization, and how these affect soybeans even at ultralow concentrations. This emphasizes the need for robust tools and practices for sustainable dicamba use (Riter et al., 2021).

  • Anaerobic Degradation in the Environment : Studies have shown that anaerobic degradation is a primary pathway for dicamba degradation in the environment, with novel anaerobic degradation pathways being proposed. This research is crucial for understanding dicamba's environmental impact and developing treatment technologies for contaminated water (Liu et al., 2021).

Detection and Analysis

  • On-Spot Quantitative Analysis Using Lateral Flow Strip : A method for rapid on-the-spot detection of dicamba in field waters using a lateral flow immunochromatographic strip was developed. This technique, which can be used with a smartphone app, is timely for addressing legal concerns over dicamba drift causing phytotoxicity against sensitive crops (Qi et al., 2020).

  • Stable Isotope-Based Quantification from Air and Water : Research has been conducted on using stable isotope-based direct quantification of dicamba from air and water samples, employing single-quadrupole liquid chromatography–mass spectrometry. This method provides a robust alternative for dicamba analysis and can account for ion suppression effects (Ghaste et al., 2020).

Biological Interactions and Molecular Insights

  • Gene Cloning for Dicamba Degradation : A study cloned a novel tetrahydrofolate-dependent dicamba demethylase gene from a dicamba-degrading microbial consortium. This gene is a promising candidate for transgenic engineering for dicamba resistance (Li et al., 2022).

  • Crystal Structure of Dicamba Monooxygenase : The crystal structure of dicamba monooxygenase, a Rieske nonheme oxygenase that catalyzes dicamba’s oxidative demethylation, was determined. This insight into the enzyme’s structure provides a better understanding of how it interacts with dicamba at a molecular level (Dumitru et al., 2009).

  • Herbicide Resistance Transfer : Research demonstrated the transfer of dicamba tolerance from wild mustard to Brassica napus (canola) through embryo rescue and backcross breeding, indicating potential applications in creating dicamba-tolerant crop varieties (Jugulam et al., 2015).

Safety And Hazards

Dicamba-13C6 is harmful if swallowed and causes serious eye damage. It is also harmful to aquatic life with long-lasting effects . It is combustible and there is a risk of dust explosion. In the event of fire, hazardous combustion gases or vapors may develop .

properties

IUPAC Name

2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEDIXLBFLAXBO-WBJZHHNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703024
Record name 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicamba-13C6

CAS RN

1173023-06-7
Record name 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-06-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
2,4-D dicamba
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0 (± 1) mol
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[Compound]
Name
sodium montmorillonite
Quantity
1.5 g
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reactant
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Name
2,4-D dicamba
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Synthesis routes and methods II

Procedure details

2-Hydroxy-3,6-dichlorobenzoic acid (44.4 g) is dissolved in a solution of potassium hydroxide (11.2 g, 0.2 mole) and water (100 ml). The solution is heated to reflux (about 100° C.) and stirred vigorously while dimethyl sulfate (63.1 g, 0.5 mole) is added dropwise. The reaction mixture is then treated with a solution of potassium hydroxide (14.0 g, 0.25 mole) in 25.0 ml of water and refluxed for an additional 2 hours. The reaction mixture is then cooled and acidified to Congo red with hydrochloric acid to precipitate the desired 2-methoxy-3,6-dichlorobenzoic acid.
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
63.1 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

used, inter alia, as dicamba-dimethylammonium, dicamba-potassium, dicamba-sodium, dicamba-trolamine,
Quantity
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0 (± 1) mol
Type
reactant
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Name
dicamba-trolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Guo - 2016 - rc.library.uta.edu
In recent years, the paired ion electrospray ionization (PIESI) technique has been emerged as a promising alternative to overcome the inherent low sensitivity of negative ESI-MS. The …
Number of citations: 0 rc.library.uta.edu
M Anastassiades - researchgate.net
10: 50–11: 10 BIOMONITORING SURVEY OF RESIDENTS AND EMERGENCY RESPONDERS EXPOSED TO ACRYLONITRILE AFTER THE TRAIN DISASTER IN WETTEREN (…
Number of citations: 0 www.researchgate.net
小塚健志, 新井詠子, 伊藤千晶, 髙橋亜紀子 - 2016 - famic.go.jp
… 3 Selected reaction monitoring chromatograms of standard solution and blank samples (Arrows indicate the retention time of dicamba and dicamba-13C6, or DCSA and DCSA-13C6. …
Number of citations: 3 www.famic.go.jp

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